Depreotide

Receptor Pharmacology Somatostatin Receptor Subtypes Comparative Binding Profile

Depreotide is a synthetic cyclic decapeptide somatostatin analog engineered for broad-spectrum somatostatin receptor (SSTR) targeting. Unlike SSTR2-selective agents such as Octreotide, Depreotide binds SSTR2, SSTR3, and SSTR5 with high affinity — a critical advantage for visualizing tumors where SSTR3 or SSTR5 predominate, preventing false-negative results. Clinical trials demonstrate 96.6% sensitivity and 73.1% specificity for malignant solitary pulmonary nodule detection, comparable to 18F-FDG PET but deployable on standard gamma cameras. Procure Depreotide to leverage validated USP monograph quality benchmarks (≥90.0% radiochemical purity) and established 99mTc-labeling protocols for in vitro, in vivo, and radiopharmacy development applications.

Molecular Formula C65H96N16O12S2
Molecular Weight 1357.7 g/mol
CAS No. 161982-62-3
Cat. No. B549328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDepreotide
CAS161982-62-3
SynonymsLys-Cys-Lys-(beta-DAP)-CH2CO-S-cyclo(hCys-(N-Me)Phe-Tyr-Trp-Lys-Val)
lysyl-cysteinyl-lysyl-(beta-DAP) cyclo(homocysteinyl-(N-methyl)phenylalanyl-tyrosyl-tryptophyl-lysyl-valyl)thiomethyl ketone
P 829
P-829
P829 cpd
Molecular FormulaC65H96N16O12S2
Molecular Weight1357.7 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)N)N
InChIInChI=1S/C65H96N16O12S2/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68/h4-8,15-18,22-25,34,38,44,46-53,55,71,82,94H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H2,70,84)(H,72,83)(H,73,90)(H,74,85)(H,75,89)(H,76,92)(H,77,88)(H,78,91)(H,79,86)(H,80,87)/t44-,46-,47-,48-,49-,50-,51+,52-,53-,55-/m0/s1
InChIKeyXXXSJQLZVNKRKX-YQRDHHIGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Depreotide (CAS 161982-62-3): A Cyclic Peptide Somatostatin Receptor Ligand for Diagnostic Imaging


Depreotide (CAS 161982-62-3) is a synthetic cyclic decapeptide analog of somatostatin, belonging to the class of receptor-targeted diagnostic radiopharmaceuticals [1]. It is specifically designed to be complexed with Technetium‑99m (99mTc) to form 99mTc‑depreotide, an injectable imaging agent that binds with high affinity to somatostatin receptors (SSTRs) overexpressed on various tumor cells [2]. Unlike therapeutic somatostatin analogs, Depreotide is utilized exclusively as a diagnostic tracer for scintigraphic imaging, aiding in the non‑invasive detection and characterization of malignancies [3].

Depreotide's Unique SSTR Subtype Profile Prevents Interchangeability with Other Somatostatin Analogs


Generic substitution among somatostatin analogs is scientifically unsound due to significant differences in their receptor subtype binding profiles, which directly govern their diagnostic and therapeutic utility [1]. While many analogs, such as Octreotide, bind predominantly to Somatostatin Receptor Subtype 2 (SSTR2), Depreotide exhibits a distinct and broader high‑affinity binding profile for SSTR2, SSTR3, and SSTR5 [2]. This differential targeting is critical because SSTR subtype expression varies considerably across different tumor types and even among patients, meaning the choice of analog directly impacts diagnostic sensitivity and the ability to visualize certain malignancies [3]. Consequently, substituting Depreotide with a more SSTR2‑selective analog like Octreotide could lead to false‑negative imaging results in tumors where SSTR3 or SSTR5 are the predominant receptor subtypes [4].

Quantitative Differentiation of Depreotide from Comparator Analogs: A Data‑Driven Procurement Guide


SSTR Subtype Selectivity: Depreotide's Broader Profile vs. Octreotide and Lanreotide

Depreotide demonstrates a distinct receptor subtype selectivity profile compared to other clinically used somatostatin analogs, which is a primary determinant of its diagnostic performance [1]. While Octreotide (as DTPA‑octreotide) binds with high affinity primarily to Somatostatin Receptor Subtype 2 (SSTR2) and with low affinity to SSTR5, Depreotide exhibits high‑affinity binding to SSTR2, SSTR3, and SSTR5 [2]. This broader targeting capability is a key differentiator, as it allows Depreotide to detect tumors that predominantly express SSTR3, which may be missed by more SSTR2‑selective agents [3].

Receptor Pharmacology Somatostatin Receptor Subtypes Comparative Binding Profile

Receptor Binding Affinity: Syn‑[99mTc]Depreotide Exhibits Sub‑Nanomolar IC50, Superior to Uncomplexed Peptide

The biological activity of 99mTc‑depreotide is conformation‑dependent, with the syn diastereomer demonstrating superior receptor binding compared to the anti diastereomer and the unlabeled peptide [1]. In competitive binding assays against [125I]Tyr11‑somatostatin‑14 on AR42J rat pancreatic tumor cell membranes, the syn diastereomer of [99mTcO]depreotide exhibited an IC50 of 0.15 nM, which is approximately 6‑fold more potent than the anti diastereomer (IC50 = 0.89 nM) and nearly 50‑fold more potent than the free, uncomplexed peptide (IC50 = 7.4 nM) [2]. This data confirms that the radiometal complexation and resulting conformation are essential for optimal receptor targeting.

Radiopharmaceutical Chemistry Receptor Binding Kinetics Diastereomer Potency

Diagnostic Performance in Solitary Pulmonary Nodules: 99mTc‑Depreotide Scintigraphy vs. 18F‑FDG PET

In a pivotal multicenter phase III clinical trial evaluating 114 patients with solitary pulmonary nodules (SPN), 99mTc‑depreotide scintigraphy demonstrated diagnostic performance that is comparable to that reported for 18F‑FDG PET, the current gold standard [1]. The study found a sensitivity of 96.6% (85/88 malignant lesions correctly identified) and a specificity of 73.1% (19/26 benign lesions correctly identified) for differentiating malignant from benign SPNs [2]. The authors concluded that 99mTc‑depreotide is a safe and useful method for noninvasive SPN evaluation, with sensitivity and accuracy comparable to that reported for 18F‑FDG PET [3].

Nuclear Medicine Oncology Diagnostics Solitary Pulmonary Nodule

In Vivo Tumor Uptake: Syn‑[99mTc]Depreotide Achieves Higher %ID/g Than Anti Diastereomer

The superior receptor binding affinity of the syn diastereomer translates directly into significantly higher tumor uptake in vivo [1]. In biodistribution studies using AR42J tumor xenograft nude mice, the syn‑[99mTcO]depreotide diastereomer demonstrated a tumor uptake of 6.58% of the injected dose per gram of tissue (%ID/g) at 1 hour post‑injection [2]. This was nearly double the tumor uptake achieved by the anti diastereomer, which was only 3.38% ID/g [3]. This data provides a direct in vivo correlation to the in vitro binding affinity data and confirms the biological relevance of the diastereomeric composition of the radiopharmaceutical preparation.

Biodistribution Tumor Targeting Preclinical Imaging

Comparative Imaging Performance: 99mTc‑Depreotide vs. 111In‑Pentetreotide (Octreoscan)

A retrospective clinical study compared the imaging performance of 99mTc‑depreotide with that of 111In‑pentetreotide (Octreoscan), the established standard for somatostatin receptor scintigraphy at the time [1]. In a cohort of 23 patients with known or suspected somatostatin receptor‑positive tumors, 99mTc‑depreotide imaging was superior to 111In‑pentetreotide in 15 out of 23 cases (65.2%) [2]. 99mTc‑depreotide demonstrated positive findings in 19 cases (82.6%), whereas 111In‑pentetreotide was superior in only 2 cases (8.7%) [3]. The study concluded that 99mTc‑depreotide scintigraphy is a very promising method for visualizing somatostatin receptor‑expressing tumors and for patient selection for targeted therapy [4].

Comparative Imaging Neuroendocrine Tumors SPECT Tracers

Radiochemical Purity: 99mTc‑Depreotide Adheres to USP Monograph Specifications, Ensuring Reproducible Imaging Quality

The quality and consistency of 99mTc‑depreotide are defined by rigorous pharmacopeial standards, which are essential for ensuring reproducible diagnostic outcomes [1]. The United States Pharmacopeia (USP) monograph for Technetium Tc 99m Depreotide Injection mandates a radiochemical purity of not less than 90.0%, with other chemical forms of radioactivity (impurities) not exceeding 10.0% of the total radioactivity [2]. This specification is a critical quality attribute that distinguishes a clinically usable radiopharmaceutical from a research‑grade preparation and provides a verifiable benchmark for procurement and quality assurance in nuclear medicine departments [3].

Quality Control Radiopharmaceutical Manufacturing Regulatory Compliance

Validated Application Scenarios for Depreotide and 99mTc‑Depreotide Based on Quantitative Evidence


Preclinical and Clinical Research Requiring High‑Affinity SSTR2/3/5 Targeting

Researchers investigating somatostatin receptor biology, particularly the role of SSTR3 and SSTR5 in various pathologies, should prioritize Depreotide or its radiolabeled form [1]. The quantitative evidence of its high‑affinity binding to SSTR2, SSTR3, and SSTR5 makes it a superior tool for in vitro assays, autoradiography, and in vivo imaging studies in animal models where broad SSTR coverage is desired, compared to more SSTR2‑selective analogs like Octreotide [2]. The availability of well‑characterized diastereomers (syn and anti) with defined IC50 values (0.15 nM and 0.89 nM, respectively) also makes it an excellent model compound for studying the impact of metal‑chelate conformation on receptor pharmacology [3].

Nuclear Medicine Departments Evaluating Solitary Pulmonary Nodules (SPNs)

Clinical nuclear medicine facilities, especially those without ready access to PET/CT scanners or those seeking a cost‑effective alternative for SPN workup, should procure 99mTc‑depreotide kits [1]. The multicenter Phase III trial data, which show a diagnostic sensitivity of 96.6% and specificity of 73.1% for differentiating malignant from benign SPNs, provide strong clinical validation for its use [2]. Its performance is comparable to 18F‑FDG PET, but its use of standard gamma cameras and 99mTc generator‑based supply chain offers significant logistical and economic advantages, making it a practical choice for many healthcare settings [3].

Imaging Centers Seeking an Alternative to 111In‑Pentetreotide for Neuroendocrine Tumor (NET) Visualization

Imaging centers with a high volume of neuroendocrine tumor patients should consider adopting 99mTc‑depreotide scintigraphy as a first‑line or complementary imaging modality [1]. The direct comparative study showing that 99mTc‑depreotide was superior to 111In‑pentetreotide in 65.2% of cases for lesion detection provides a compelling evidence‑based rationale for switching [2]. The use of 99mTc instead of 111In also confers practical benefits, including superior imaging characteristics for SPECT, lower radiation dose to the patient, and more convenient on‑site radiolabeling from a standard 99Mo/99mTc generator [3].

Radiopharmacy Quality Control and Method Development

Radiopharmacies and academic research groups developing novel 99mTc‑labeled peptides should utilize Depreotide and the established 99mTc‑depreotide system as a benchmark or positive control [1]. The existence of a USP monograph with defined radiochemical purity specifications (≥90.0%) and validated quality control methods provides a gold standard for method development and validation [2]. Researchers can compare the labeling efficiency, stability, and biodistribution of their novel conjugates against the well‑characterized parameters of 99mTc‑depreotide, including its tumor uptake of 6.58% ID/g in the AR42J xenograft model [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Depreotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.